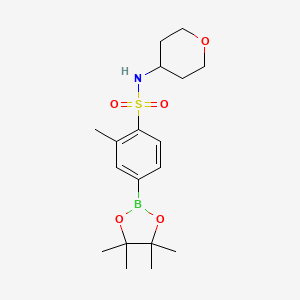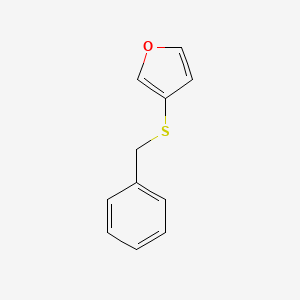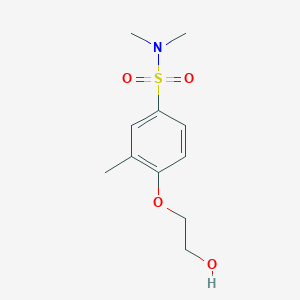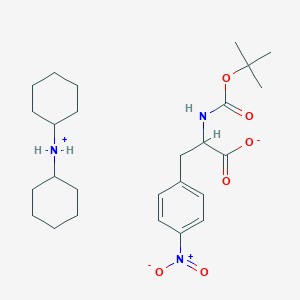
Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt is a chemical compound with the molecular formula C14H18N2O6·C12H23N and a molecular weight of 491.6 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is known for its role in peptide synthesis and other biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt typically involves the protection of the amino group of 4-nitro-L-phenylalanine with a tert-butyloxycarbonyl (Boc) group. The reaction conditions often include the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and N-hydroxysuccinimide (NHS) to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. These methods often involve automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Common reagents include trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Formation of 4-amino-L-phenylalanine derivatives.
Reduction: Formation of 4-amino-L-phenylalanine.
Substitution: Formation of free amine derivatives.
科学的研究の応用
Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt is widely used in scientific research, particularly in the fields of:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Utilized in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, although not used clinically.
Industry: Employed in the production of specialized biochemical reagents.
作用機序
The mechanism of action of Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, such as forming peptide bonds. The nitro group can also undergo reduction to form an amine, which can further interact with other molecules .
類似化合物との比較
Similar Compounds
Boc-N-methyl-4-nitro-L-phenylalanine dicyclohexylammonium salt: Similar in structure but contains a methyl group on the nitrogen atom.
Boc-4-nitro-L-phenylalanine: Lacks the dicyclohexylammonium salt component.
Uniqueness
Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt is unique due to its specific combination of the Boc-protected amino acid and the dicyclohexylammonium salt. This combination provides stability and solubility advantages, making it particularly useful in peptide synthesis and other biochemical applications .
特性
分子式 |
C26H41N3O6 |
|---|---|
分子量 |
491.6 g/mol |
IUPAC名 |
dicyclohexylazanium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C14H18N2O6.C12H23N/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18);11-13H,1-10H2 |
InChIキー |
LVBPPXVRTJXZEU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


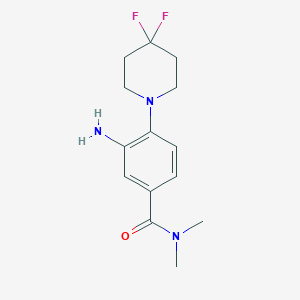
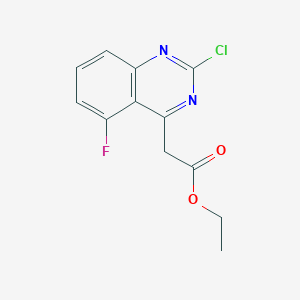

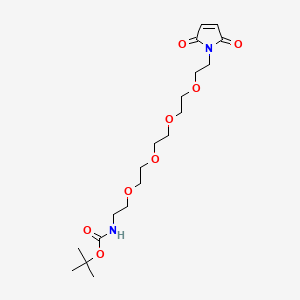
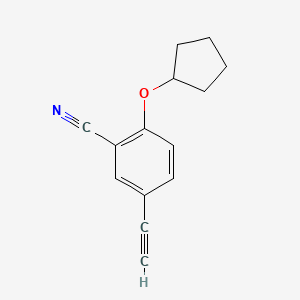
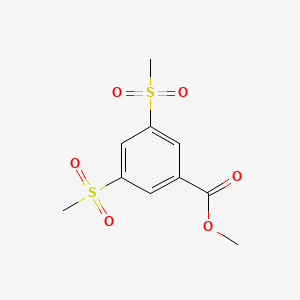
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13722681.png)
![2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)

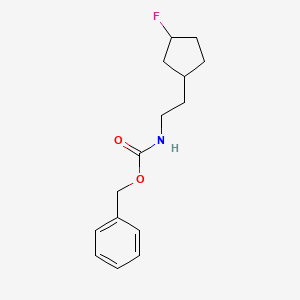
![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
